4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole
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Overview
Description
4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 3,5-difluorophenyl group and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 3,5-difluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethylsulfonyl chloride under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the difluorophenyl group can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Difluorophenyl)-3-(methylsulfonyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(3,5-Difluorophenyl)-3-(propylsulfonyl)-1H-pyrazole: Similar structure but with a propylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
4-(3,5-Difluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is unique due to the specific combination of its substituents, which can influence its chemical reactivity, biological activity, and physical properties. The ethylsulfonyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H10F2N2O2S |
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Molecular Weight |
272.27 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-5-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H10F2N2O2S/c1-2-18(16,17)11-10(6-14-15-11)7-3-8(12)5-9(13)4-7/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
QRLYIMLQMSMTBD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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